4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
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Overview
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Lithium diisopropylamide, sodium hydride.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Substitution reactions involving the trifluoromethyl group can yield a variety of substituted derivatives.
Scientific Research Applications
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylate
- 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid
Uniqueness
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in organic synthesis and drug development .
Properties
CAS No. |
1258640-12-8 |
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Molecular Formula |
C11H18F3NO4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-6-7(11(12,13)14)4-5-8(16)17/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
FXYVLZDJFMXCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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